Welcome to the BenchChem Online Store!
molecular formula C10H11ClFN3O2 B8553731 1-(5-Chloro-2-fluoro-4-nitrophenyl)piperazine

1-(5-Chloro-2-fluoro-4-nitrophenyl)piperazine

Cat. No. B8553731
M. Wt: 259.66 g/mol
InChI Key: GPGJRINJMVLDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05917037

Procedure details

A solution of 19.3 g (0.08 mol) of 2-chloro-4,5-difluoronitrobenzene in 100 g of toluene are introduced into a 200 ml three-necked flask fitted with dropping funnel, precision-ground glass stirrer and reflux condenser. 18.1 g (0.21 mol) of piperazine are added dropwise to this solution at room temperature and with stirring over the course of one hour. The mixture is then stirred at room temperature for a further 2 hours. The reaction solution formed during the reaction is washed three times with 20 ml of water in each case and dried. The solvent is removed to give 18.5 g (0.071 mmol) of 2-chloro-5-fluoro-4-piperazinonitrobenzene. This corresponds to a yield of 95%, based on 2-chloro-4,5-difluoronitrobenzene used. 2-Chloro-5-fluoro-4-piperazinonitrobenzene of the following formula ##STR5## has a melting point of 91.5° C. (purity: 92.9%, determined by HPLC).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](F)[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over the course of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution formed during the reaction
WASH
Type
WASH
Details
is washed three times with 20 ml of water in each case
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)N1CCNCC1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mmol
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.